![molecular formula C6H13N3 B14217594 2,5,8-Triazaspiro[3.5]nonane CAS No. 792921-02-9](/img/structure/B14217594.png)
2,5,8-Triazaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8-Triazaspiro[3.5]nonane is a chemical compound with the molecular formula C6H13N3 and a molecular weight of 127.19 g/mol . This compound is characterized by a spirocyclic structure containing three nitrogen atoms, which makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Triazaspiro[3.5]nonane can be achieved through several methods. One common approach involves the reaction of appropriate amines with cyclic ketones under controlled conditions. For example, tert-butyl-9-oxygenide-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can be synthesized through a series of reactions involving tert-butyl esters and amines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis typically involves scalable reactions that can be optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,8-Triazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce alkyl or acyl groups.
Applications De Recherche Scientifique
2,5,8-Triazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,5,8-Triazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoid signaling .
Comparaison Avec Des Composés Similaires
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 7-azaspiro[3.5]nonane
Comparison: 2,5,8-Triazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and biological properties compared to other similar compounds. For instance, 1,3,7-Triazaspiro[4.4]nonane-2,4-dione has been studied for its antimicrobial activity, while 1,4,9-Triazaspiro[5.5]undecan-2-one is known for its selective inhibition of certain enzymes .
Propriétés
Numéro CAS |
792921-02-9 |
|---|---|
Formule moléculaire |
C6H13N3 |
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
2,5,8-triazaspiro[3.5]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-9-6(3-7-1)4-8-5-6/h7-9H,1-5H2 |
Clé InChI |
MCXKMAHHKNHQNL-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2(CN1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


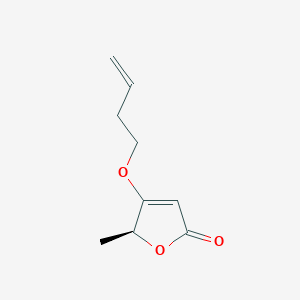

![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
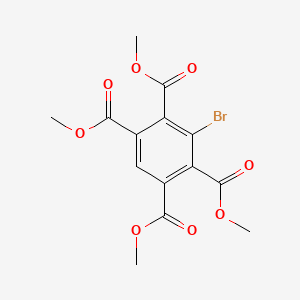
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
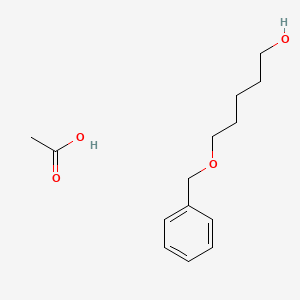
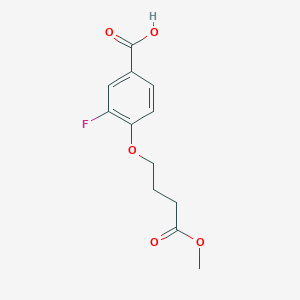
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
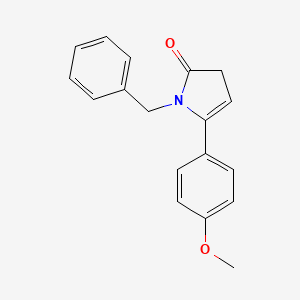
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
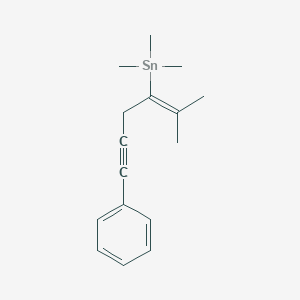
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
